molecular formula C14H15Cl2N3O2 B3035427 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide CAS No. 321385-67-5

5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide

Cat. No. B3035427
CAS RN: 321385-67-5
M. Wt: 328.2 g/mol
InChI Key: IOBVAVKAHDZEHW-UHFFFAOYSA-N
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Description

5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide, or 5-EPC, is an organic compound with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool to study the structure and behavior of various molecules. 5-EPC has also been used in a variety of laboratory experiments, ranging from the study of protein-ligand interactions to the manipulation of DNA.

Scientific Research Applications

Synthesis and Anti-viral Activities

  • A study by Dawood, K. et al. (2011) explored the synthesis of various pyrazole- and isoxazole-based heterocycles, including derivatives similar to 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide. They found that these compounds showed promising antiviral activities, particularly against Herpes simplex type-1 (HSV-1). This indicates potential applications in developing antiviral drugs (Dawood, K., Abdel-Gawad, H., Mohamed, H., & Badria, F., 2011).

Applications in Regioselective Synthesis

  • Research by Machado, P. et al. (2011) on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, closely related to the compound , showed that these compounds can be synthesized with high regioselectivity under ultrasound irradiation. This finding is significant in the field of synthetic chemistry, particularly for the efficient synthesis of complex molecules (Machado, P., Lima, G. R., Rotta, M., Bonacorso, H., Zanatta, N., & Martins, M., 2011).

Antimicrobial and Antioxidant Activity

  • Umesha, K. et al. (2009) conducted a study on the antimicrobial and antioxidant activity of pyrazole derivatives, which are structurally related to 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide. Their findings suggest these compounds have potential as antimicrobial and antioxidant agents, which could be useful in pharmaceutical research and development (Umesha, K., Rai, K., & Harish Nayaka, M. A., 2009).

Synthesis and Anti-TMV Activity

  • Zhang, D. et al. (2012) synthesized a series of bis-pyrazole compounds, including derivatives similar to the compound , and investigated their biological activity. They found that some of these compounds had a good inactivation effect against tobacco mosaic virus (TMV), indicating potential applications in agricultural research (Zhang, D., Xu, G., Fan, Z., Wang, D., Yang, X., & Yuan, D., 2012).

Anticancer Research

  • Xin, Z. (2012) conducted a study on the synthesis of pyrazolo pyrimidine derivatives, including compounds structurally similar to 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide, and their antitumor activities. This research contributes to the development of new anticancer agents (Xin, Z., 2012).

properties

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-3-17-14(20)19-12(6-7-18-19)9(2)21-13-5-4-10(15)8-11(13)16/h4-9H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBVAVKAHDZEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C(=CC=N1)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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